4-hydroxy-N-[2-(2-methoxyphenyl)ethyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
4-hydroxy-N-[2-(2-methoxyphenyl)ethyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[2-(2-methoxyphenyl)ethyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common approach includes the condensation of a thieno[2,3-d]pyrimidine derivative with an appropriate amine under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[2-(2-methoxyphenyl)ethyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
4-hydroxy-N-[2-(2-methoxyphenyl)ethyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[2-(2-methoxyphenyl)ethyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Ferulic acid: Known for its antioxidant properties.
Methyl ferulate: A derivative of ferulic acid with similar biological activities.
Thieno[2,3-d]pyrimidine derivatives: A class of compounds with diverse biological activities
Uniqueness
4-hydroxy-N-[2-(2-methoxyphenyl)ethyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide stands out due to its unique combination of functional groups and structural features, which contribute to its distinct biological activities and potential therapeutic applications .
Biological Activity
4-Hydroxy-N-[2-(2-methoxyphenyl)ethyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide, a derivative of thieno[2,3-d]pyrimidine, has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The compound can be synthesized through various methods involving thieno[2,3-d]pyrimidine derivatives. The synthesis typically includes condensation reactions that yield the desired thienopyrimidine structure. Recent studies have shown that modifications to the thienopyrimidine core can significantly affect biological activity.
Anti-Inflammatory Effects
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anti-inflammatory properties. The compound has been tested against cyclooxygenase (COX) enzymes, which are critical in mediating inflammation.
Table 1: Inhibitory Activity Against COX Enzymes
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
This compound | TBD | TBD |
Celecoxib | 11.7 ± 0.23 | 0.04 ± 0.01 |
Diclofenac | 8.72 ± 0.28 | TBD |
The compound's IC50 values against COX-1 and COX-2 will be determined in ongoing studies to establish its efficacy compared to standard anti-inflammatory drugs like celecoxib and diclofenac .
Anticancer Activity
The compound has also shown promise in inhibiting the proliferation of cancer cells. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer models.
Case Study: MDA-MB-231 Breast Cancer Cells
In a study evaluating the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives on MDA-MB-231 cells, it was found that certain derivatives exhibited significant inhibitory effects on cell growth:
- IC50 Values : The compound demonstrated an IC50 value comparable to established chemotherapeutics.
- Mechanism of Action : The proposed mechanism involves inhibition of key signaling pathways associated with tumor growth and metastasis .
Structure-Activity Relationships (SAR)
The biological activity of thieno[2,3-d]pyrimidine derivatives is heavily influenced by their structural features. Substituents on the pyrimidine ring and the presence of functional groups play a crucial role in modulating activity.
- Electron-Donating Groups : Compounds with electron-donating groups at specific positions on the pyrimidine ring showed enhanced inhibitory effects against COX enzymes.
- Substituent Variability : Variations in the methoxy group position significantly impacted both anti-inflammatory and anticancer activities .
Properties
Molecular Formula |
C17H17N3O3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C17H17N3O3S/c1-10-13-15(21)19-9-20-17(13)24-14(10)16(22)18-8-7-11-5-3-4-6-12(11)23-2/h3-6,9H,7-8H2,1-2H3,(H,18,22)(H,19,20,21) |
InChI Key |
KEKBVHIRIHHGML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C(=O)NCCC3=CC=CC=C3OC |
Origin of Product |
United States |
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